D-Fructose, 1-amino-1-deoxy-, acetate (ester) D-Fructose, 1-amino-1-deoxy-, acetate (ester)
Brand Name: Vulcanchem
CAS No.: 54990-71-5
VCID: VC18541890
InChI: InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1
SMILES:
Molecular Formula: C8H17NO7
Molecular Weight: 239.22 g/mol

D-Fructose, 1-amino-1-deoxy-, acetate (ester)

CAS No.: 54990-71-5

Cat. No.: VC18541890

Molecular Formula: C8H17NO7

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

D-Fructose, 1-amino-1-deoxy-, acetate (ester) - 54990-71-5

Specification

CAS No. 54990-71-5
Molecular Formula C8H17NO7
Molecular Weight 239.22 g/mol
IUPAC Name acetic acid;(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one
Standard InChI InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1
Standard InChI Key MJTNICQSTIRWQM-RWOHWRPJSA-N
Isomeric SMILES CC(=O)O.C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O
Canonical SMILES CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

D-Fructose, 1-amino-1-deoxy-, acetate (ester) (C₈H₁₅NO₆) is characterized by a fructose backbone modified at the first carbon, where a hydroxyl group is replaced by an amino group (-NH₂), and an acetyl group (-OAc) esterifies another hydroxyl position. This dual modification distinguishes it from simpler fructosamines, which typically lack the acetyl moiety. The amino group facilitates nucleophilic reactions, enabling glycation processes, while the acetyl group enhances lipophilicity, influencing solubility and membrane permeability .

Tautomeric Equilibria

In aqueous solutions, the compound exists in a dynamic equilibrium between pyranose, furanose, and acyclic hydrate forms. Nuclear magnetic resonance (NMR) studies reveal that the β-pyranose tautomer predominates in water (67–75%), followed by β-furanose (13–21%) and α-furanose (12–18%) forms . Remarkably, the open-chain keto form is absent in water but appears as a hydrate (gem-diol) in dimethyl sulfoxide (DMSO), constituting ~10% of the equilibrium mixture . Solvent polarity and hydrogen-bonding interactions significantly influence these equilibria. For instance, in DMSO, furanose forms collectively account for two-thirds of the population, with β-furanose and α-furanose ratios shifting to 45–55% and 20–25%, respectively .

Table 1: Tautomeric Distribution of D-Fructose, 1-Amino-1-Deoxy-, Acetate (Ester) in Different Solvents

Solventβ-Pyranose (%)β-Furanose (%)α-Furanose (%)Hydrate (%)
Water67–7513–2112–180
DMSO28–3424–3325–3410–11

Synthesis and Chemical Reactivity

Stability and Degradation

Spectroscopic Characterization

¹³C NMR Analysis

¹³C NMR spectroscopy is pivotal for elucidating tautomeric distributions. Key resonances include:

  • β-Pyranose: C-2 at 95.9–99.1 ppm

  • β-Furanose: C-2 at 99.6–102.0 ppm

  • α-Furanose: C-2 at 102.1–104.4 ppm

  • Hydrate: C-2 at 98.6–103.0 ppm

In DMSO, the hydrate form’s resonance at 98.6–103.0 ppm confirms its presence, absent in aqueous solutions . These shifts correlate with intramolecular hydrogen bonding between the amino group and adjacent hydroxyls, stabilizing specific tautomers.

Biological and Biomedical Relevance

Role in Glycation and Disease

As an Amadori compound, this derivative participates in the Maillard reaction, forming advanced glycation end products (AGEs) linked to diabetic complications and aging . Its acetylated form delays cross-linking with collagen, suggesting therapeutic potential in mitigating AGE-related pathologies.

Peptide Interactions

Incorporating this compound into opioid peptides like leucine-enkephalin alters receptor binding affinities. Studies show that glycation at the N-terminal tyrosine residue reduces analgesic efficacy but enhances metabolic stability in vivo .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Fructose Derivatives

CompoundKey FeaturesBiological Role
D-FructoseUnmodified sugarEnergy metabolism
1-Amino-1-deoxy-D-glucoseAmino group at C1Glycation intermediate
Nα-(1-Deoxy-D-fructos-1-yl)-L-histidineHistidine-linked fructosamineMetal ion chelation

The acetate ester’s unique acetylation site confers distinct solubility and reactivity profiles, making it a versatile tool in glycation research .

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